molecular formula C13H18N4O B2452281 6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-49-9

6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2452281
CAS RN: 337500-49-9
M. Wt: 246.314
InChI Key: UHAUQFUXQAABEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not yet fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. The compound has also been found to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential as a lead compound for drug development. However, one limitation is that the mechanism of action is not yet fully understood, which may hinder further drug development.

Future Directions

Future research on 6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile could focus on elucidating its mechanism of action and identifying potential targets for drug development. Additionally, further studies could explore the compound's potential in other areas, such as neuroprotection or cardiovascular disease.

Synthesis Methods

The synthesis of 6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using different methods. One such method involves the reaction of 5-aminopyrazole-4-carbonitrile with isopropylidene malononitrile and 3-propyl-2,4-pentanedione in the presence of a catalyst. Another method involves the reaction of 5-aminopyrazole-4-carbonitrile with 3-propyl-2,4-pentanedione and ethyl cyanoacetate in the presence of a catalyst.

Scientific Research Applications

6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential in scientific research, particularly in drug development. The compound has been found to possess anti-cancer properties and has been tested against various cancer cell lines. It has also been found to have anti-inflammatory properties and has been tested in animal models of inflammation.

properties

IUPAC Name

6-amino-4-propan-2-yl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-4-5-9-11-10(7(2)3)8(6-14)12(15)18-13(11)17-16-9/h7,10H,4-5,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAUQFUXQAABEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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